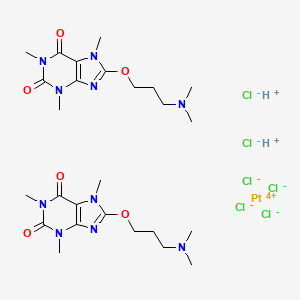
Jatamansin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jatamansin is a natural product found in Niphogeton ternata and Prionosciadium thapsoides with data available.
Aplicaciones Científicas De Investigación
Hepatoprotective Activity
Jatamansin, found in Nardostachys jatamansi, has demonstrated hepatoprotective properties. A study by Ali et al. (2000) found that a 50% ethanolic extract of N. jatamansi rhizomes significantly ameliorated liver damage in rats induced by thioacetamide. This extract also lowered elevated levels of serum transaminases and alkaline phosphatase in treated rats (Ali et al., 2000).
Antioxidant Activity
Nardostachys jatamansi, commonly known as jatamansi, contains high levels of phenolic constituents, which contribute to its antioxidant activity. Singh et al. (2015) conducted a study that demonstrated significant in vitro antioxidant efficacy of Jatamansi rhizome, highlighting its role as a protective agent in the human body (Singh et al., 2015).
Neuroprotective and Cognitive Effects
Jatamansi has been used in traditional medicine for its neuroprotective effects. Kaur and Pareek (2018) highlighted its application in treating various disorders, including its role as a brain tonic and its ability to induce sleep. This review also emphasized its wide-ranging pharmacological activities, including anti-convulsant, anti-microbial, and anti-fungal properties (Kaur & Pareek, 2018).
Anti-Hyperglycemic and Anti-Hypertensive Potential
Bose et al. (2019) investigated the anti-hyperglycemic and anti-hypertensive potential of N. jatamansi. They found that different plant parts, both wild and in vitro-raised, showed inhibitory activities against enzymes linked to hyperglycemia and hypertension. This suggests a promising role for N. jatamansi in managing these conditions (Bose et al., 2019).
Anticancer Properties
A study by Yang et al. (2017) found that Jatamanvaltrate P, derived from Valeriana jatamansi, showed anticancer effects against human breast cancer cells. This compound induced cell cycle arrest, apoptosis, and autophagy in cancer cells, suggesting its potential as a therapeutic agent (Yang et al., 2017).
Propiedades
Fórmula molecular |
C19H20O5 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
[(9R)-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-9-yl] (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C19H20O5/c1-5-11(2)18(21)22-15-10-13-14(24-19(15,3)4)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m1/s1 |
Clave InChI |
RRHCDWLSHIIIIT-NVWZYQMFSA-N |
SMILES isomérico |
C/C=C(/C)\C(=O)O[C@@H]1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |
SMILES |
CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |
SMILES canónico |
CC=C(C)C(=O)OC1CC2=C(C=CC3=C2OC(=O)C=C3)OC1(C)C |
Sinónimos |
selinidin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(5R)-5-[(1R)-1-hydroxypentadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1198558.png)



![(4R)-4-[(8R,9S,10S,13R,14S,17R)-3-hydroxy-7-hydroxyimino-10,13-dimethyl-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1198566.png)

